Phenylthiomethyl triphenylphosphonium chloride Phenylthiomethyl triphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.: 13884-92-9
VCID: VC20760852
InChI: InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Molecular Formula: C25H22ClPS
Molecular Weight: 420.9 g/mol

Phenylthiomethyl triphenylphosphonium chloride

CAS No.: 13884-92-9

Cat. No.: VC20760852

Molecular Formula: C25H22ClPS

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

Phenylthiomethyl triphenylphosphonium chloride - 13884-92-9

CAS No. 13884-92-9
Molecular Formula C25H22ClPS
Molecular Weight 420.9 g/mol
IUPAC Name triphenyl(phenylsulfanylmethyl)phosphanium;chloride
Standard InChI InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Standard InChI Key OAUXBAZCEXSXGL-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Canonical SMILES C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a triphenylphosphonium cation bonded to a phenylthiomethyl group. While limited direct data on this specific compound exists in the provided sources, insights can be drawn from structurally analogous triphenylphosphonium salts. Below is a synthesized analysis based on relevant research and industrial applications of related compounds.

Table 1: Comparative Properties of Triphenylphosphonium Salts

CompoundMelting Point (°C)SolubilityKey Applications
Methyltriphenylphosphonium chloride 185–195>1100 g/L (H₂O)Wittig reactions, PTC catalysis
Benzyltriphenylphosphonium chloride 310–315Soluble in DMFPhase transfer catalysis
Phenylthiomethyl variant*Not reportedLikely similarAntiviral research (inferred)

*Data inferred from structural analogs.

Synthesis Methods

While no direct synthesis protocol is available in the provided sources, the preparation likely follows nucleophilic substitution or condensation routes, analogous to other triphenylphosphonium chlorides :

  • Reaction: Triphenylphosphine reacts with phenylthiomethyl chloride in an inert solvent (e.g., CH₂Cl₂) under controlled temperatures (0°C to room temperature).

  • Purification: Recrystallization or column chromatography to isolate the product .

Key Factors Influencing Yield:

  • Solvent choice: Polar aprotic solvents enhance ion dissociation .

  • Molar ratio: Optimized stoichiometry (e.g., 1:1.2 for similar reactions ).

  • Temperature: Low temperatures minimize side reactions .

Applications in Research and Industry

Triphenylphosphonium salts are widely used in organic synthesis and biotechnology. For the phenylthiomethyl variant, potential applications include:

  • Antiviral agents: Phosphonium salts exhibit mitochondrial targeting due to their lipophilic cations, a trait leveraged in antiviral drug development .

  • Phase transfer catalysis: Facilitates reactions between immiscible phases in industrial synthesis .

Table 2: Industrial Use Cases of Analogous Compounds

ApplicationExample CompoundEfficiency/Outcome
Cephalotaxine synthesis Methoxymethyl variantHigh-purity intermediates
Polymer production BenzyltriphenylphosphoniumEnhanced material stability

Research Gaps and Future Directions

Direct studies on phenylthiomethyl triphenylphosphonium chloride are sparse. Priority areas for investigation include:

  • Synthetic optimization: Scalable production methods.

  • Biological activity: Quantifying efficacy against viral strains (e.g., HIV-1).

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